molecular formula C15H12O B7814994 Chalcone

Chalcone

Cat. No. B7814994
M. Wt: 208.25 g/mol
InChI Key: DQFBYFPFKXHELB-UHFFFAOYSA-N
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Description

Cinnamoylbenzene is a natural product found in Tilia tomentosa, Alpinia hainanensis, and other organisms with data available.
An aromatic KETONE that forms the core molecule of CHALCONES.

Scientific Research Applications

Anticancer Properties

  • Multifunctional Anticancer Agents : Chalcones and flavones have been identified as promising lead molecules in cancer therapy. They exhibit a spectrum of anticancer activities through mechanisms like topoisomerase inhibition, MDR channel inhibition, targeting NF-kB pathways, and inducing apoptosis (P, Remya Rs, & Ramalakshmi, 2022).
  • Synthesis and Medicinal Applications : Chalcones, being the precursors of flavonoids and isoflavonoids, serve as active lead molecules in medicinal chemistry for drug discovery, demonstrating various biological activities (Aluru Rammohan et al., 2020).
  • Privileged Structure in Medicinal Chemistry : As a privileged scaffold in medicinal chemistry, chalcone derivatives have shown various biological activities with clinical potential against diverse diseases (Chunlin Zhuang et al., 2017).

Molecular Mechanisms and Bioactivity

  • Biological Activities : Chalcones have demonstrated a range of biological activities including antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective effects (Salehi et al., 2021).
  • Alzheimer's Disease Applications : Chalcones have shown potential as therapeutic and diagnostic agents in Alzheimer's disease, due to their small molecular size, cost-effective synthesis, and ability to modulate lipophilicity for blood-brain barrier permeability (Thapa et al., 2021).
  • Cytotoxic and Chemoprotective Properties : Chalcones exhibit cytotoxic activity against tumor cell lines and chemoprotective activities, potentially through mechanisms like disruption of the cell cycle, inhibition of angiogenesis, and antioxidant properties (Go, Wu, & Liu, 2005).

Therapeutic and Diagnostic Applications

  • Recent Therapeutic Advances : Chalcones serve as lead compounds for the discovery of agents with antioxidant, anti-inflammatory, anticancer, or anti-infective properties (Ni, Meng, & Sikorski, 2004).
  • Drug Design Applications : Their simple chemistry and structural diversity make chalcones a valuable source for the design and development of new drugs (Gomes et al., 2017).
  • Inhibition of Firefly Bioluminescence : Chalcones have been discovered as inhibitors of firefly luciferase, which is widely used in life science research and high-throughput screening (Zhang et al., 2017).

Other Applications

  • Phytotoxic Activity : Chalcone has demonstrated phytotoxic activity on Arabidopsis seedlings, inducing programmed cell death, which may have implications in agricultural research (Díaz-Tielas et al., 2012).
  • Anti-inflammatory Potential : Chalcones have shown significant anti-inflammatory activity by modulating various therapeutic targets like Cyclooxygenase, Lipooxygenase, and Nuclear Factor-κB (Mahapatra, Bharti, & Asati, 2017).

properties

IUPAC Name

1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFBYFPFKXHELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022531
Record name Chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamoylbenzene

CAS RN

94-41-7
Record name Chalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of Aldehydes with Wang Resin-bound Acetophenones: Each packet of Acetophenone-Wang resin was transferred to a 250 mL PP bottle, to which a solution of NaOMe (51.2 mmol, 20 eq, 0.25 M) in 50% THF-MeOH (205 mL) and an aldehyde (51.2 mmol, 20 eq, 0.25 M) were added sequentially. After shaking at room temperature for 3 days, the packet was washed several times with MeOH (3×80 mL) and alternatively with DMF (80 mL) and MeOH (80 mL) for 3 cycles, followed by washes of DCM (2×80 mL) and MeOH (3×80 mL). The packet was air-dried overnight to afford a resin-bound Chalcone, that varied in color from yellow to dark red depending on the aldehyde used.
[Compound]
Name
Aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Acetophenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
51.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
51.2 mmol
Type
reactant
Reaction Step Four
Name
THF MeOH
Quantity
205 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Potassium hydroxide (18.2 g, 325 mmol) was dissolved in 100 mL of H2O, and 100 mL of methanol was added. 2-Acetyl-6-bromopyridine (65 g, 325 mmol) and (68 g, 650 retool) of p-anisaldehyde were dissolved together in 400 mL of methanol, and the solution was poured into the KOH solution. Precipitation of product began Within a few minutes, and the reaction was allowed to stand at room temperature overnight. The precipitate was collected, washed with isopropanol, and dried to yield 79 g (76%) of the product as a yellow solid, mp 100°-102° C. FDMS (m/e) 317M. An aliquot was purified by column chromatography on Woelm Silica gel, elution with 100% dichloromethane. Anal. Calcd for C15H12BrNO2 : C, 56.63; H, 3.80; N, 4.40. Found: C, 6.66;H, 3.87; N, 4.41. The NMR and IR spectra were consistent with the assigned structure and the product was homogeneous by TLC.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
76%

Synthesis routes and methods IV

Procedure details

reacting 2-hydroxyacetophenone appropriately substituted with A, B and C with benzaldehyde appropriately substituted with D and E to obtain chalcone;
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

To a stirred solution of 3,4,5-trimethoxybenzaldehyde (190 mg, formula 5) in 10% methanolic potassium carbonate (15 mL), 3,4,5-trimethoxyacetophenone (200 mg) was added. It was stirred for 3 hours. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get chalcone of formula 6 (240 mg)
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chalcone
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Chalcone
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Chalcone
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Chalcone
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Chalcone
Reactant of Route 6
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Citations

For This Compound
153,000
Citations
C Zhuang, W Zhang, C Sheng, W Zhang, C Xing… - Chemical …, 2017 - ACS Publications
… evidence of chalcone as a privileged scaffold in medicinal chemistry. Multiple aspects of chalcone will be summarized herein, including the isolation of novel chalcone derivatives, the …
Number of citations: 095 pubs.acs.org
TTH Dao, HJM Linthorst, R Verpoorte - Phytochemistry Reviews, 2011 - Springer
… pathway and its key enzyme chalcone synthase (CHS). … Chalcone synthases, the most well known representatives of … -CoA, yielding a naringenin chalcone as major product. This …
Number of citations: 628 link.springer.com
A Rammohan, JS Reddy, G Sravya, CN Rao… - Environmental …, 2020 - Springer
… , formation of chalcone is a convergence of two biogenesis pathways: ring A of chalcone is … the presence of chalcone synthase (acts as a catalyst) and gives a chalcone tri-oxygenation …
Number of citations: 230 link.springer.com
M Xu, P Wu, F Shen, J Ji, KP Rakesh - Bioorganic Chemistry, 2019 - Elsevier
… This review containing the different kinds of chalcone analogues and its antibacterial … The SAR revealed that the bromo chalcone had lesser activity than the hydroxyl chalcone 89 …
Number of citations: 166 www.sciencedirect.com
A Modzelewska, C Pettit, G Achanta… - Bioorganic & medicinal …, 2006 - Elsevier
… A series of novel chalcone derivatives were synthesized for use in the present study. Compounds 1–11 (Scheme 1) were synthesized according to the Claisen–Schmidt condensation …
Number of citations: 516 www.sciencedirect.com
NK Sahu, SS Balbhadra, J Choudhary… - Current medicinal …, 2012 - ingentaconnect.com
… The word Chalcone is derived from the Greek word Chalcos … With this moiety untouched, new bioactive chalcone-like … Hesperidin methyl-chalcone was tested for chronic venous …
Number of citations: 595 www.ingentaconnect.com
F Herencia, ML Ferrandiz, A Ubeda… - Bioorganic & medicinal …, 1998 - Elsevier
Chalcones and their derivatives were synthesized and evaluated for their anti-inflammatory activity. In vitro, chalcones 2, 4, 8, 10 and 13 inhibited degranulation and 5-lipoxygenase in …
Number of citations: 322 www.sciencedirect.com
CR Martin - International review of cytology, 1993 - Elsevier
… This chapter presents an overview of the activity, function, and control of chalcone synthase (… Chalcone synthase catalyzes the formation of naringenin chalcone from one molecule of 4-…
Number of citations: 146 www.sciencedirect.com
Y Ouyang, J Li, X Chen, X Fu, S Sun, Q Wu - Biomolecules, 2021 - mdpi.com
… The chalcone family has demonstrated potential in … chalcone family as potential anticancer agents and the mechanisms of action. Besides, future applications and scope of the chalcone …
Number of citations: 126 www.mdpi.com
MN Gomes, EN Muratov, M Pereira, JC Peixoto… - Molecules, 2017 - mdpi.com
Medicinal chemists continue to be fascinated by chalcone derivatives because of their simple chemistry, ease of hydrogen atom manipulation, straightforward synthesis, and a variety of …
Number of citations: 337 www.mdpi.com

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